molecular formula C19H15F3N2O3S2 B2820009 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 637319-08-5

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)butanamide

Cat. No. B2820009
CAS RN: 637319-08-5
M. Wt: 440.46
InChI Key: ZYBLDCXLVJPMFN-RVDMUPIBSA-N
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Description

The compound contains several functional groups including a furan ring, a thioxothiazolidinone ring, a trifluoromethyl group, and an amide linkage. Furan is a heterocyclic compound with a 5-membered ring which includes an oxygen . Thioxothiazolidinone is a sulfur and nitrogen-containing heterocycle . The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the trifluoromethyl group could potentially be introduced via radical trifluoromethylation . The furan ring could be formed through various methods including cyclization reactions .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The electron-withdrawing nature of the trifluoromethyl group may influence the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution . The amide group could participate in hydrolysis or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance solubility in polar solvents. The compound’s stability could be affected by the presence of the thioxothiazolidinone ring .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

One study explored the synthesis and in vivo effects of novel thioxothiazolidin-4-one derivatives, including compounds related to the specified chemical, against transplantable mouse tumors. These compounds demonstrated significant anticancer and antiangiogenic properties, reducing tumor volume and cell number while increasing the lifespan of mice with Ehrlich Ascites Tumor (EAT). The derivatives showed strong suppression of tumor-induced endothelial proliferation, suggesting potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Structural and Molecular Studies

Another study focused on the synthesis, molecular, and solid-state structure of a related compound. This research provided detailed insights into the crystal structure and theoretical analysis using density functional theory (DFT), highlighting intermolecular interactions through Hirshfeld surface analysis and fingerprint plots. Such studies are crucial for understanding the compound's behavior in different states and its interactions at the molecular level (Rahmani et al., 2017).

Antitumor Activity

Further research on derivatives of the specified compound examined their cytotoxicity and induction of apoptosis in human leukemia cells. These studies revealed moderate to strong antiproliferative activity, depending on the functional group variations, and highlighted the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties. Among the synthesized compounds, some showed potent anticancer activity, suggesting their role in inducing cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009).

Antimicrobial Activity

Compounds containing the thiazolidinone framework have also been explored for their antimicrobial activities. A study synthesized novel 2-thioxothiazolidin-4-one derivatives and evaluated their antibacterial and antifungal properties. These compounds showed promising results against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing side effects. If it’s a chemical reagent, research could focus on finding new reactions or improving its synthesis .

properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-6-1-2-7-14(13)23-16(25)8-3-9-24-17(26)15(29-18(24)28)11-12-5-4-10-27-12/h1-2,4-7,10-11H,3,8-9H2,(H,23,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBLDCXLVJPMFN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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